Davalintide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

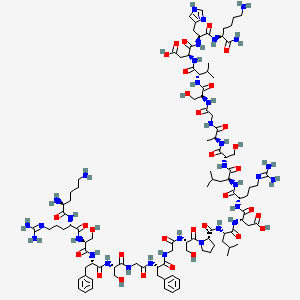

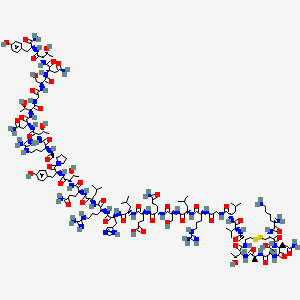

Davalintid, auch bekannt als AC2307, ist ein neuartiges Amylin-mimetisches Peptid. Es wurde entwickelt, um die Wirkungen von Amylin, einem Peptidhormon, das zusammen mit Insulin von den Betazellen der Bauchspeicheldrüse als Reaktion auf die Nährstoffaufnahme freigesetzt wird, nachzuahmen. Amylin spielt eine entscheidende Rolle bei der Regulierung des Blutzuckerspiegels und des Sättigungsgefühls. Davalintid hat gegenüber nativem Amylin verbesserte pharmakologische Eigenschaften gezeigt, darunter eine höhere Potenz, Wirksamkeit und Wirkdauer .

Herstellungsmethoden

Davalintid wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, einem Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Diese Technik beinhaltet die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst mehrere Schritte der Entschützung und Kupplungsreaktionen, gefolgt von der Abspaltung vom Harz und der Reinigung . Industrielle Produktionsmethoden für Davalintid beinhalten die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig automatisierte Peptidsynthesizer und fortschrittliche Reinigungstechniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt werden .

Vorbereitungsmethoden

Davalintide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, followed by cleavage from the resin and purification . Industrial production methods for this compound involve optimizing reaction conditions to ensure high yield and purity, often utilizing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Davalintid durchläuft verschiedene chemische Reaktionen, hauptsächlich unter Beteiligung seiner Peptidbindungen. Eine bedeutende Reaktion ist die enzymatische Spaltung seines N-terminalen Lysinrests, die ein aktives Des-Lys-Metabolit erzeugt . Diese Reaktion ist entscheidend für seine metabolische Aktivität. Häufige Reagenzien, die bei der Synthese und Modifikation von Davalintid verwendet werden, umfassen Schutzgruppen für Aminosäuren, Kupplungsreagenzien wie Carbodiimide und Spaltungsreagenzien wie Trifluoressigsäure . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das gewünschte Peptid und seine Metaboliten.

Wissenschaftliche Forschungsanwendungen

Davalintid wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Fettleibigkeit und Stoffwechselstörungen. In präklinischen Studien hat es signifikante Anti-Fettleibigkeitseffekte gezeigt, darunter eine reduzierte Nahrungsaufnahme, Gewichtsabnahme und eine verbesserte Glukoseregulation . Darüber hinaus wurde Davalintid auf sein Potenzial zur Behandlung nicht-alkoholischer Fettlebererkrankung (NAFLD) und anderer Stoffwechselerkrankungen untersucht . Seine Fähigkeit, Amylin- und Calcitoninrezeptoren zu aktivieren, macht es zu einem vielversprechenden Kandidaten für weitere Forschungsarbeiten im Bereich der Stoffwechselgesundheit .

Wirkmechanismus

Davalintid entfaltet seine Wirkungen, indem es mit hoher Affinität an Amylin-, Calcitonin- und Calcitonin-Gen-verwandten Peptidrezeptoren bindet . Diese Bindung führt zur Aktivierung neuronaler Bahnen, die an der Regulierung der Nahrungsaufnahme und des Körpergewichts beteiligt sind. Der Wirkmechanismus von Davalintid umfasst die Unterdrückung der nährstoffinduzierten Glukagonsekretion, die Verlangsamung der Magenentleerung und die Modulation zentraler Sättigungssignale im Gehirn . Diese Wirkungen tragen gemeinsam zu seinen Anti-Fettleibigkeit und Glukoseregulationswirkungen bei.

Wirkmechanismus

Davalintide exerts its effects by binding to amylin, calcitonin, and calcitonin gene-related peptide receptors with high affinity . This binding leads to the activation of neuronal pathways involved in regulating food intake and body weight. This compound’s mechanism of action includes the suppression of nutrient-stimulated glucagon secretion, slowing gastric emptying, and modulating central satiety signals in the brain . These actions collectively contribute to its anti-obesity and glucose-regulatory effects.

Vergleich Mit ähnlichen Verbindungen

Davalintid wird mit anderen Amylin-Analoga wie Pramlintid verglichen. Während Pramlintid klinisch eingesetzt wird, leidet es unter geringer Bioverfügbarkeit und einer kurzen Halbwertszeit . Davalintid hingegen hat eine erhöhte Potenz, Wirksamkeit und eine längere Wirkdauer gezeigt . Andere ähnliche Verbindungen umfassen duale Amylin- und Calcitoninrezeptoragonisten (DACRAs), die in präklinischen Studien einen robusten Gewichtsverlust und metabolische Verbesserungen gezeigt haben . Die einzigartigen Eigenschaften von Davalintid machen es zu einem wertvollen Kandidaten für weitere Forschungsarbeiten und potenzielle therapeutische Anwendungen.

Eigenschaften

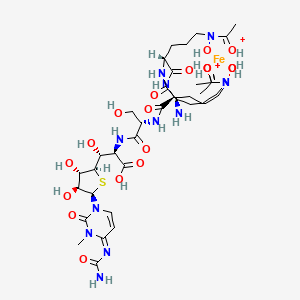

CAS-Nummer |

863919-85-1 |

|---|---|

Molekularformel |

C152H248N50O49S2 |

Molekulargewicht |

3624.0 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C152H248N50O49S2/c1-66(2)48-91(189-143(245)113(70(9)10)195-140(242)103-64-253-252-63-102(193-122(224)83(154)24-18-19-43-153)139(241)188-97(56-108(158)216)135(237)200-115(73(13)206)144(246)174-71(11)121(223)196-116(74(14)207)148(250)194-103)123(225)171-59-110(218)175-84(25-20-44-168-150(161)162)124(226)183-94(51-69(7)8)132(234)192-101(62-204)138(240)180-87(37-40-105(155)213)126(228)178-89(39-42-112(220)221)127(229)185-93(50-68(5)6)131(233)186-95(54-80-58-167-65-173-80)133(235)177-85(26-21-45-169-151(163)164)125(227)184-92(49-67(3)4)130(232)179-88(38-41-106(156)214)129(231)199-119(77(17)210)147(249)191-99(53-79-31-35-82(212)36-32-79)149(251)202-47-23-28-104(202)141(243)181-86(27-22-46-170-152(165)166)128(230)198-118(76(16)209)146(248)190-98(57-109(159)217)136(238)197-114(72(12)205)142(244)172-60-111(219)176-100(61-203)137(239)187-96(55-107(157)215)134(236)201-117(75(15)208)145(247)182-90(120(160)222)52-78-29-33-81(211)34-30-78/h29-36,58,65-77,83-104,113-119,203-212H,18-28,37-57,59-64,153-154H2,1-17H3,(H2,155,213)(H2,156,214)(H2,157,215)(H2,158,216)(H2,159,217)(H2,160,222)(H,167,173)(H,171,225)(H,172,244)(H,174,246)(H,175,218)(H,176,219)(H,177,235)(H,178,228)(H,179,232)(H,180,240)(H,181,243)(H,182,247)(H,183,226)(H,184,227)(H,185,229)(H,186,233)(H,187,239)(H,188,241)(H,189,245)(H,190,248)(H,191,249)(H,192,234)(H,193,224)(H,194,250)(H,195,242)(H,196,223)(H,197,238)(H,198,230)(H,199,231)(H,200,237)(H,201,236)(H,220,221)(H4,161,162,168)(H4,163,164,169)(H4,165,166,170)/t71-,72+,73+,74+,75+,76+,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,113-,114-,115-,116-,117-,118-,119-/m0/s1 |

InChI-Schlüssel |

SLYFITHISHUGLZ-QPMCIWSFSA-N |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)[C@@H](C)O |

Kanonische SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)C(C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)

![iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10819261.png)

![[As(4-F)F4]-GHRP-6](/img/structure/B10819274.png)

![3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide](/img/structure/B10819286.png)

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10819288.png)

![15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one](/img/structure/B10819298.png)

![(5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide](/img/structure/B10819301.png)